![molecular formula C20H15FN2O B14767781 2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14767781.png)
2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a fluorinated pyridine ring and a dihydro-1,3-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, where an amino group on a pyridine ring is diazotized and then replaced with a fluorine atom.
Formation of the Dihydro-1,3-oxazole Ring: The dihydro-1,3-oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling of the Rings: The final step involves coupling the fluoropyridine ring with the dihydro-1,3-oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the dihydro-1,3-oxazole ring to a fully saturated oxazole ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Material Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with various enzymes and receptors, modulating their activity. The dihydro-1,3-oxazole ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole: Similar structure but with a chlorine atom instead of fluorine.
2-(5-Bromopyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole imparts unique electronic properties, making it more stable and less reactive compared to its chlorinated and brominated analogues.
Properties
Molecular Formula |
C20H15FN2O |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H15FN2O/c21-16-11-12-17(22-13-16)20-23-18(14-7-3-1-4-8-14)19(24-20)15-9-5-2-6-10-15/h1-13,18-19H |
InChI Key |
LBQHYJRHHIYJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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